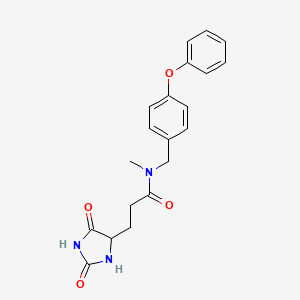

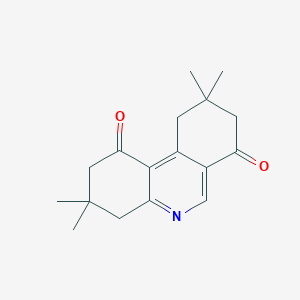

![molecular formula C17H14N2O3S B5531332 benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B5531332.png)

benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate involves multiple steps starting from phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione. This intermediate is then reacted with chloroacetyl derivatives to afford the title oxadiazole derivatives (Iqbal et al., 2019). The synthetic route is noted for its efficiency and ability to produce a range of derivatives with potential enzyme inhibitory activities.

Molecular Structure Analysis

Molecular structure analysis of this compound and its derivatives has been conducted using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, as well as elemental analysis. For example, the structural, electronic, and spectroscopic properties of a similar molecule were studied in detail using ab initio and DFT levels, providing insights into its stability and reactivity (Amiri et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate derivatives typically include interactions with various reagents to produce compounds with diverse biological activities. These reactions are crucial for exploring the compound's potential as enzyme inhibitors, antibacterial agents, and anticancer candidates. The derivatives have been found to exhibit significant activity against various targets, showcasing the versatility of the oxadiazole moiety (Iqbal et al., 2019).

Physical Properties Analysis

The physical properties of benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and drug formulation. These properties are often determined using X-ray crystallography and other physicochemical characterization techniques.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity to various biomolecules, play a significant role in the compound's application in pharmacology and material science. For instance, the binding interactions with DNA have been explored, indicating the potential for these compounds to act as DNA intercalators or groove binders, which could have implications in drug design and development (Iqbal et al., 2019).

Mecanismo De Acción

While the specific mechanism of action for benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate is not mentioned in the search results, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties .

Direcciones Futuras

Oxadiazoles, including benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate, have shown potential for a wide range of applications, particularly in the field of medicinal chemistry . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective synthesis methods .

Propiedades

IUPAC Name |

benzyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-15(21-11-13-7-3-1-4-8-13)12-23-17-19-18-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRKRDSYDOPUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)

![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)

![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531263.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5531278.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)